![molecular formula C16H15IN2O B4840519 1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4840519.png)

1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-benzimidazole

Descripción general

Descripción

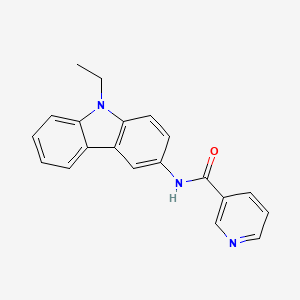

“1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-benzimidazole” is a chemical compound with the molecular formula C16H15IN2O . It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of “1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-benzimidazole” consists of a benzimidazole core with a 2-iodo-4-methylphenoxyethyl group attached . The average mass of the molecule is 378.208 Da .Aplicaciones Científicas De Investigación

Herbicide Development

This compound has been explored for its potential use in the synthesis of herbicidal ionic liquids. These ionic liquids are designed to target specific weeds without affecting the surrounding flora. The unique structure of 1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-benzimidazole allows for the creation of compounds with selective herbicidal activity, which could lead to more environmentally friendly agricultural practices .

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the field of analytical chemistry, particularly NMR spectroscopy, this compound’s unique electronic environment due to the iodine substituent makes it an interesting candidate for studying molecular interactions and dynamics. It can serve as a standard for chemical shift referencing or as a probe for understanding the behavior of similar molecules .

Pharmaceutical Research

The benzimidazole core is a common motif in pharmaceuticals, and the addition of the 2-iodo-4-methylphenoxyethyl group could potentially lead to the development of new therapeutic agents. This compound could be used as a precursor in the synthesis of molecules with potential antifungal, antibacterial, or anticancer activities .

Material Science

In material science, this compound could be utilized in the synthesis of novel polymers or coatings. Its ability to form stable bonds with various substrates could lead to the development of materials with improved properties, such as increased resistance to heat or corrosion .

Environmental Science

The compound’s potential to act as an intermediate in the synthesis of environmentally benign compounds makes it valuable in environmental science. Researchers could explore its use in creating biodegradable materials or in processes that minimize the production of harmful byproducts .

Biochemistry

In biochemistry, the compound could be used to study enzyme-substrate interactions, given its structural complexity. It might also serve as a building block for synthesizing probes or markers for tracking biological processes .

Pharmacology

The iodine atom present in this compound could be exploited in pharmacological studies, particularly in the design of radiotracers for imaging techniques like PET scans. This could aid in the diagnosis and monitoring of various diseases .

Analytical Chemistry

Finally, in analytical chemistry, this compound could be used in the development of new analytical reagents or methods. Its unique structure might interact with specific analytes, facilitating their detection or quantification in complex mixtures .

Direcciones Futuras

Given the wide range of biological activities exhibited by benzimidazole derivatives, “1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-benzimidazole” may hold potential for future research in medicinal chemistry. Further studies could explore its potential therapeutic applications, as well as its physical and chemical properties .

Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been extensively studied for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Benzimidazole derivatives have been known to interact with their targets, leading to a variety of changes that contribute to their therapeutic effects .

Biochemical Pathways

Benzimidazole derivatives have been known to affect a wide range of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Action Environment

The solubility of benzimidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

Propiedades

IUPAC Name |

1-[2-(2-iodo-4-methylphenoxy)ethyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IN2O/c1-12-6-7-16(13(17)10-12)20-9-8-19-11-18-14-4-2-3-5-15(14)19/h2-7,10-11H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTJMCOHFFSCBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C32)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Iodo-4-methylphenoxy)ethyl]benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-3-nitrophenyl)-4-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4840441.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4840462.png)

![2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4840472.png)

![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B4840482.png)

![2-[(4-nitrobenzyl)thio]-N-pentylacetamide](/img/structure/B4840494.png)

![butyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B4840513.png)

![4-(4-chlorobenzyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4840515.png)

![5-bromo-2-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4840528.png)

![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4840531.png)

![6-cyclopropyl-N-(2-furylmethyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4840542.png)